molecular formula C7H4N4O2 B3185571 2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile CAS No. 117342-83-3

2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile

Cat. No.: B3185571
CAS No.: 117342-83-3
M. Wt: 176.13 g/mol
InChI Key: OVIVBDZFPQQIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile is a heterocyclic compound that features a pyrimidine ring fused with a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile typically involves the reaction of 4,6-dioxotetrahydropyrimidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two components . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound .

Scientific Research Applications

2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile is unique due to its combination of a pyrimidine ring with a malononitrile moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

CAS No.

117342-83-3

Molecular Formula

C7H4N4O2

Molecular Weight

176.13 g/mol

IUPAC Name

2-(4,6-dioxo-1,3-diazinan-2-ylidene)propanedinitrile

InChI

InChI=1S/C7H4N4O2/c8-2-4(3-9)7-10-5(12)1-6(13)11-7/h1H2,(H,10,12)(H,11,13)

InChI Key

OVIVBDZFPQQIIG-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=C(C#N)C#N)NC1=O

Canonical SMILES

C1C(=O)NC(=C(C#N)C#N)NC1=O

Origin of Product

United States

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